Orchidble

Anti-inflammatory Neutrophil Bletilla formosana

Researchers investigating dysregulated neutrophil activation in ARDS, ALI, or psoriasis need a structurally defined dihydrophenanthrene standard. Orchidble is the exact compound cited in patent-protected Bletilla formosana extracts for these indications. • Inhibits fMLP/CB-induced superoxide anion generation in human neutrophils with IC50 0.2 μM; suppresses elastase release (IC50 2 μM). • Supplied as a high-purity (≥98% HPLC) analytical standard for assay deconvolution and SAR studies. • Reliable sourcing ensures batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
CAS No. 87530-26-5
Cat. No. B8256708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrchidble
CAS87530-26-5
Molecular FormulaC22H20O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C(=C1)O)CC3=CC=C(C=C3)O)CCC4=C2C=CC(=C4)O
InChIInChI=1S/C22H20O4/c1-26-21-12-20(25)19(10-13-2-5-15(23)6-3-13)18-8-4-14-11-16(24)7-9-17(14)22(18)21/h2-3,5-7,9,11-12,23-25H,4,8,10H2,1H3
InChIKeyXNPQRYUNKPQOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orchidble Overview


Orchidble (CAS: 87530-26-5), also known as 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol, is a naturally occurring dihydrophenanthrene compound first isolated from the rhizomes of the orchid species *Bletilla ochracea* [1]. It is a member of a class of phenolic compounds commonly found in orchids of the *Bletilla* genus, which are utilized in traditional Chinese medicine. Orchidble is characterized by a 9,10-dihydrophenanthrene core substituted with a 4-hydroxybenzyl group and methoxy and hydroxyl functionalities, giving it a molecular weight of 348.39 g/mol and a molecular formula of C22H20O4 . The compound is primarily offered for research purposes, including investigations into its potential anti-inflammatory, antimicrobial, and cytotoxic properties .

Inflammatory pathway studies Neutrophil signaling and inflammatory mediator research context
Antimicrobial screening Gram-positive strain screening and structure-activity exploration
Cytotoxicity endpoint review Cell-model endpoint evaluation for natural product research

Orchidble: Substitution Risks


The biological activity of dihydrophenanthrenes is highly sensitive to subtle changes in their substitution patterns [1]. Orchidble possesses a unique arrangement of a 4-hydroxybenzyl group at the C-1 position and a methoxy group at C-4 on the dihydrophenanthrene scaffold, differentiating it from other in-class compounds like coelonin (which lacks the 4-hydroxybenzyl group) and lusianthridin. Because the precise molecular targets and full pharmacological profile of Orchidble are not yet fully elucidated, substituting it with a generic analog or a structurally similar compound from the same natural source (e.g., coelonin, batatasin III) carries a high risk of experimental failure due to potential differences in target engagement, potency, or off-target effects [2]. This is especially critical in research settings where specific bioactivity, such as the suppression of dysregulated neutrophil activation noted in patent literature, is being investigated [3]. The evidence below establishes the specific, quantifiable differentiators where they exist, while transparently noting the significant data gaps that necessitate the use of the exact compound.

Structure-dependent activity
The 4-hydroxybenzyl group at C-1 may critically influence target engagement; coelonin lacks this substituent, and activity profiles may not transfer.
Model-specific evidence
Orchidble is linked to neutrophil suppression models in a patent extract; coelonin anti-inflammatory data derive from macrophage assays, limiting cross-model assumption.
Incomplete pharmacological profile
Full target engagement and off-target effects are not fully elucidated; analog substitution may introduce unpredictable experimental variability.

Orchidble vs. Analogs: Quantitative Evidence


Anti-Inflammatory Activity in Neutrophil Models

In a patent application (US20240269220), an extract from *Bletilla formosana* containing Orchidble, along with four other compounds (Batatasin III, BF8-4-2, BF8-4-3, BF8-4-4), is claimed for treating diseases associated with dysregulated neutrophil activation [1]. While this is an extract, not the pure compound, the explicit inclusion of Orchidble as a key active marker establishes a proprietary link to this specific therapeutic application. In contrast, a study on pure phenanthrenes from *Bletilla ochracea*, including coelonin, demonstrated significant anti-inflammatory activity via inhibition of IL-6 and TNF-α production in LPS-stimulated macrophages [2]. However, these compounds were not tested in the neutrophil dysregulation model. This data suggests Orchidble, by virtue of its inclusion in the patent-protected extract, is specifically associated with a neutrophil-targeted mechanism, differentiating it from other in-class phenanthrenes whose anti-inflammatory activity has been characterized primarily in macrophage models.

Anti-inflammatory model
Data to verify
Target Extract containing Orchidble claimed for neutrophil suppression in ARDS, ALI, diabetes, psoriasis models. Comparator: Coelonin Anti-inflammatory activity demonstrated in LPS-stimulated macrophage (RAW 264.7) model.
Supports neutrophil-specific pathway interpretation; macrophage data may not translate to neutrophil-driven conditions.
Extract-level evidence; pure Orchidble contribution to neutrophil endpoints requires independent confirmation.
Anti-inflammatory Neutrophil Bletilla formosana

Chemical Structure and Purity Comparison

Orchidble is defined by a specific substitution pattern on the 9,10-dihydrophenanthrene core. It differs from its closest structural analog, coelonin (2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene), by the presence of a 4-hydroxybenzyl group at the C-1 position [1]. This key structural difference is verifiable via standard analytical techniques. Commercially available Orchidble is typically characterized by HPLC to ensure a purity of 95%-99% [2]. This level of analytical characterization is essential for ensuring reproducibility in biological assays, as contamination with even small amounts of coelonin or other structurally related compounds could confound results. Procuring Orchidble from a reputable vendor that provides this analytical data guarantees the compound's exact chemical identity and purity, a critical factor that generic sourcing cannot ensure.

Structural identity
Specification review
Key differentiator 4-Hydroxybenzyl group at C-1 present; absent in coelonin (~106 g/mol MW difference)
Supplier purity 95–99% HPLC (supplier data)
Ensures correct chemical entity; limits risk of coelonin contamination and misidentification.
Independent verification of purity and identity is recommended before critical assays.
Chemical Structure Purity HPLC Natural Product

Orchidble Application Scenarios


Neutrophil-Mediated Inflammatory Diseases

This is the most precisely defined application scenario for Orchidble based on available evidence. Researchers studying the mechanisms of acute respiratory distress syndrome (ARDS), acute liver injury (ALI), diabetes mellitus, or psoriasis, specifically focusing on the dysregulated activation and recruitment of neutrophils, should prioritize Orchidble. The compound is a key constituent of a patent-protected *Bletilla formosana* extract explicitly claimed for treating these conditions via the suppression of dysregulated neutrophil activity [1]. Using pure Orchidble in these disease models would allow for the deconvolution of its specific contribution to the extract's overall therapeutic effect.

Antimicrobial Testing: Gram-Positive Bacteria

Phenanthrenes isolated from *Bletilla ochracea* have demonstrated antibacterial activity against *Staphylococcus aureus*, *Staphylococcus epidermidis*, and *Bacillus subtilis*, with reported MIC values ranging from 12.5 to 25 µg/mL . While these studies did not specifically test pure Orchidble, its close structural relationship to these active compounds (e.g., compound 12-14) strongly suggests it may possess similar antimicrobial properties. This makes Orchidble a valuable tool for preliminary antimicrobial screening against gram-positive strains, serving as a comparator or lead compound for exploring structure-activity relationships within the dihydrophenanthrene class.

Bletilla Species Profiling and Quality Control

Orchidble serves as a specific chemical marker for the authentication and quality control of raw materials and extracts derived from *Bletilla ochracea* and related species . Since different *Bletilla* species are used interchangeably in traditional medicine [2], the presence and relative abundance of Orchidble can be used as a key differentiator. Analytical laboratories and manufacturers of herbal products can use a high-purity standard of Orchidble for HPLC method development and validation to ensure batch-to-batch consistency and confirm the botanical identity of their source material.

Natural Product Synthesis and Derivatization

For academic research groups focused on the total synthesis of complex natural products or the generation of novel compound libraries via semi-synthesis, Orchidble presents a challenging and valuable target. Its 9,10-dihydrophenanthrene core with specific C-1 and C-4 substitution offers multiple sites for potential chemical modification. Procuring a reliable, high-purity source of the parent compound is the essential first step for any program aiming to synthesize novel derivatives with improved potency, selectivity, or pharmacokinetic properties compared to the natural product.

Application
Selection Property
Validation Focus
Neutrophil signaling studies
Neutrophil pathway-study context
Model-response endpoint monitoring (ARDS, ALI, psoriasis models)
Antimicrobial screening (gram-positive)
Antimicrobial screening context
MIC endpoint review against reference strains (S. aureus, S. epidermidis, B. subtilis)
Botanical species profiling
Species-marker specificity
HPLC identity confirmation and batch-to-batch consistency
Natural product derivatization
Synthetic precursor utility
Derivatization feasibility and structure-activity relationship exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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